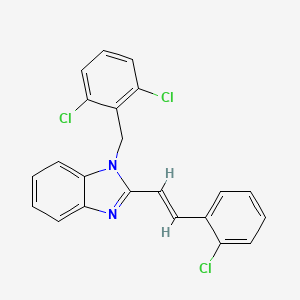

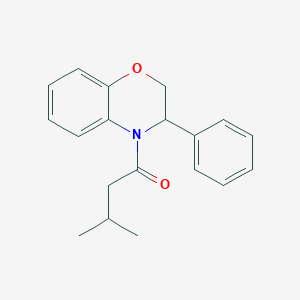

2-(2-chlorostyryl)-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorostyryl)-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazole, also known as 2-CS-DBC, is a heterocyclic compound containing both an aromatic ring and a heteroaromatic ring. It is a white crystalline solid, soluble in polar organic solvents such as dimethyl sulfoxide and dimethylformamide. It has a molecular weight of 442.2 g/mol and a melting point of 120-122°C.

Scientific Research Applications

Antimicrobial Activity

2-(2-chlorostyryl)-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazole and its derivatives have shown promising results in antimicrobial studies. Notable findings include:

Potent Antimicrobial Activity : Certain derivatives of 1,2-disubstituted-1H-benzimidazole have demonstrated significant in vitro antibacterial and antifungal activities against various strains, including S. aureus, MRSA, E. coli, E. faecalis, and C. albicans (Göker et al., 2005).

Tyrosinase Inhibition : Some benzimidazole-1,2,3-triazole hybrids, containing substituted benzyl moieties, were found to exhibit effective inhibitory activity against mushroom tyrosinase, which is significant for cosmetic, medical, and food industries (Mahdavi et al., 2018).

Antimicrobial and Anticancer Potential : Various N,2,6-trisubstituted 1H-benzimidazole derivatives have been synthesized and identified for their potent antibacterial properties against strains like MSSA, MRSA, E. coli, and S. faecalis. Moreover, some compounds also exhibited significant anticancer activity (Pham et al., 2022).

Chemical Synthesis and Properties

The synthesis and properties of 2-(2-chlorostyryl)-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazole derivatives provide valuable insights for further research:

Synthesis Techniques and Properties : A comprehensive review of the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) discusses preparation procedures, properties, and biological activities (Boča et al., 2011).

Advancements in Synthesis Methods : Recent developments in the synthesis of hetaryl- and arylbenzimidazole molecular scaffolds have been highlighted, focusing on environmentally benign conditions (Mamedov & Zhukova, 2021).

Polyphosphoric Acid in Synthesis : The advantageous use of polyphosphoric acid in the synthesis of 2-substituted benzimidazoles has been explored, providing efficient methods for producing these compounds (Alcalde et al., 1992).

properties

IUPAC Name |

2-[(E)-2-(2-chlorophenyl)ethenyl]-1-[(2,6-dichlorophenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15Cl3N2/c23-17-7-2-1-6-15(17)12-13-22-26-20-10-3-4-11-21(20)27(22)14-16-18(24)8-5-9-19(16)25/h1-13H,14H2/b13-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTJUUIMNXKFKD-OUKQBFOZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15Cl3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chlorostyryl)-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Lithium(1+) ion 5-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2371123.png)

![N-[cyano(2-methoxyphenyl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxamide](/img/structure/B2371126.png)

![5-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2371141.png)

![N-(3,4-dichlorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2371143.png)